molecular formula C8H10BrClFNO B6607740 2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride CAS No. 2839156-58-8

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride

Cat. No.: B6607740
CAS No.: 2839156-58-8
M. Wt: 270.52 g/mol
InChI Key: LYPPWTCIGNTOQA-UHFFFAOYSA-N
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Description

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride, also known as 2-Bromo-4-fluorophenoxyethanamine hydrochloride, is a synthetic compound that has a wide range of applications in scientific research. It is an amine-based compound and is often used to aid in the synthesis of other compounds. This compound has been studied extensively, and its mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been well documented.

Scientific Research Applications

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of peptides and peptidomimetics, which are important for drug discovery and development. Additionally, this compound has been used in the synthesis of lipophilic compounds, which can be used in the development of drugs and other compounds.

Mechanism of Action

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has a unique mechanism of action. It acts as an intermediate in the synthesis of other compounds, allowing for the efficient conversion of one compound to another. This compound acts as a catalyst, allowing for the reaction of two or more compounds to occur without the need for additional energy. Additionally, this compound can act as a substrate for enzymes, allowing for the formation of complex molecules.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. This compound has been found to be non-toxic, non-irritant, and non-allergenic. Additionally, it has been shown to have no mutagenic or carcinogenic effects. This compound has also been found to have no adverse effects on the nervous system, cardiovascular system, or reproductive system.

Advantages and Limitations for Lab Experiments

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost, which makes it ideal for use in laboratory experiments. Additionally, this compound is easy to synthesize and can be used in a variety of reactions. However, this compound is not suitable for use in reactions involving high temperatures or pressures, as it is sensitive to extreme conditions. Additionally, this compound is not suitable for use in reactions involving hazardous materials, as it can be easily contaminated.

Future Directions

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has a wide range of potential future applications. One possible application is in the development of new drugs and agrochemicals. This compound could be used as an intermediate in the synthesis of these compounds, allowing for the efficient conversion of one compound to another. Additionally, this compound could be used as a substrate for enzymes, allowing for the formation of complex molecules. Additionally, this compound could be used in the development of peptides and peptidomimetics, which are important for drug discovery and development. Finally, this compound could be used in the synthesis of lipophilic compounds, which can be used in the development of drugs and other compounds.

Synthesis Methods

2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride can be synthesized in a few different ways. The most common method involves the reaction of bromobenzene and 4-fluorophenol in the presence of sodium hydroxide and sodium chloride. This reaction produces the desired compound and can be carried out in a few steps. First, bromobenzene is reacted with 4-fluorophenol in the presence of a base such as sodium hydroxide to produce a bromo-4-fluorophenol. This intermediate is then reacted with ethanamine in the presence of sodium chloride to produce the desired compound.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO.ClH/c9-7-5-6(12-4-3-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPPWTCIGNTOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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